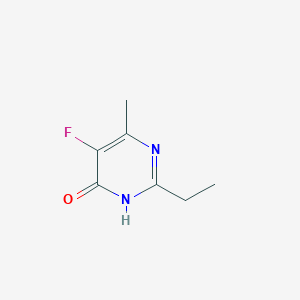
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine moiety in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including 2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one, can be efficiently achieved via the Biginelli reaction. This multicomponent reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions . For instance, using silicotungstic acid supported on Ambelyst-15 as a heterogeneous catalyst under solventless conditions has been reported to yield high efficiency .
Industrial Production Methods
In industrial settings, the Biginelli reaction is often optimized for large-scale production. The use of heterogeneous catalysts allows for easy recovery and recycling, making the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidines.
Substitution: Halogenation and alkylation reactions are common, where the fluorine or methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Shares the core structure but lacks the ethyl, fluoro, and methyl substituents.
5-Fluoro-3,4-dihydropyrimidin-2(1H)-one: Similar but without the ethyl and methyl groups.
6-Methyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the ethyl and fluoro groups.
Uniqueness
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the ethyl, fluoro, and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
属性
分子式 |
C7H9FN2O |
|---|---|
分子量 |
156.16 g/mol |
IUPAC 名称 |
2-ethyl-5-fluoro-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9FN2O/c1-3-5-9-4(2)6(8)7(11)10-5/h3H2,1-2H3,(H,9,10,11) |
InChI 键 |
ZCNBRUADFOUHKN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C(C(=O)N1)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate](/img/structure/B13622841.png)


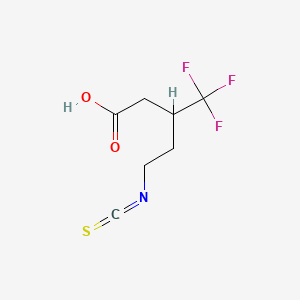

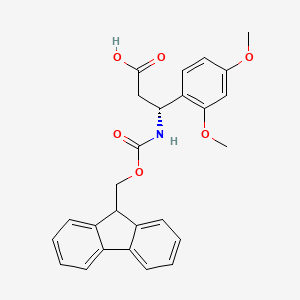
![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
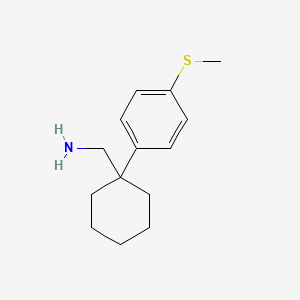
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
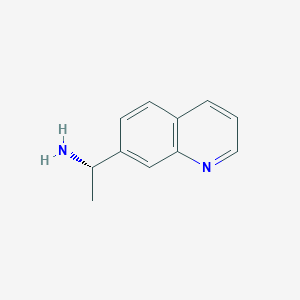

![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
